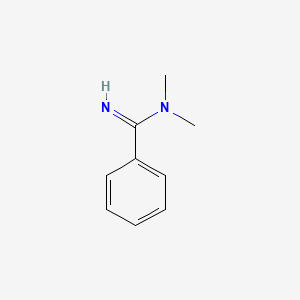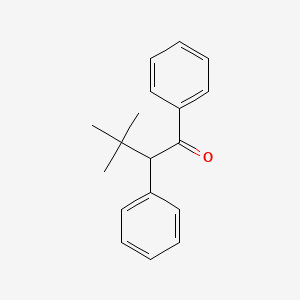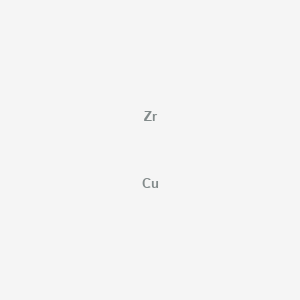
Copper--zirconium (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper–zirconium (1/1) is an intermetallic compound composed of copper and zirconium in a 1:1 ratio. This compound is known for its unique properties, including high strength, excellent electrical conductivity, and resistance to corrosion. It is widely used in various industrial applications, particularly in the production of high-performance materials and components.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Copper–zirconium (1/1) can be synthesized through various methods, including:
Sol-Gel Method: This involves the preparation of copper composite zirconium oxide nanoparticles.
Molten Salt Method: Dense zirconium coatings on copper substrates can be obtained using molten salt techniques.
Industrial Production Methods
In industrial settings, copper–zirconium (1/1) is typically produced through high-temperature alloying processes. The addition of zirconium to copper results in a heat-treatable alloy that can be solution-treated and subsequently aged to achieve desirable properties .
Analyse Des Réactions Chimiques
Types of Reactions
Copper–zirconium (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper oxide and zirconium oxide.
Reduction: Reduction reactions can convert copper oxide and zirconium oxide back to their metallic forms.
Substitution: Substitution reactions can occur when copper–zirconium (1/1) interacts with other metals or compounds, leading to the formation of new intermetallic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen for oxidation and hydrogen for reduction. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include copper oxide, zirconium oxide, and various intermetallic compounds depending on the specific reaction conditions .
Applications De Recherche Scientifique
Copper–zirconium (1/1) has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism by which copper–zirconium (1/1) exerts its effects involves several molecular targets and pathways:
Catalytic Activity: The compound’s catalytic activity is attributed to the unique surface properties and the copper–zirconium interphase, which enhances the material’s acid/base and redox properties.
Photocatalytic Activity: In photocatalytic applications, the presence of copper enhances the generation of reactive oxygen species, leading to the degradation of organic pollutants.
Antimicrobial and Anticancer Activity: The compound’s antimicrobial and anticancer effects are believed to be due to the generation of reactive oxygen species and the interaction of released metal ions with cellular components, leading to cell apoptosis.
Comparaison Avec Des Composés Similaires
Copper–zirconium (1/1) can be compared with other similar compounds, such as:
Copper–zirconium (2/1): This compound has a different stoichiometry and exhibits distinct properties and applications.
Copper–zirconium (1/2): Another variant with a different ratio of copper to zirconium, leading to variations in its mechanical and electrical properties.
Copper–zirconium (5/8): This compound is known for its unique crystal structure and phase stability.
Copper–zirconium (1/1) stands out due to its balanced composition, which provides a combination of high strength, excellent electrical conductivity, and resistance to corrosion, making it suitable for a wide range of applications .
Propriétés
Numéro CAS |
12158-68-8 |
|---|---|
Formule moléculaire |
CuZr |
Poids moléculaire |
154.77 g/mol |
Nom IUPAC |
copper;zirconium |
InChI |
InChI=1S/Cu.Zr |
Clé InChI |
XTYUEDCPRIMJNG-UHFFFAOYSA-N |
SMILES canonique |
[Cu].[Zr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



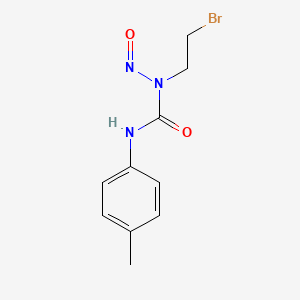
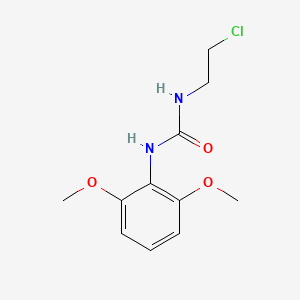


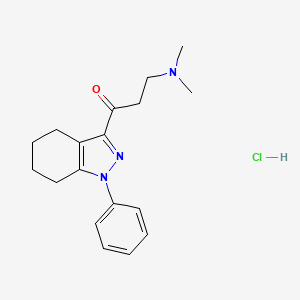
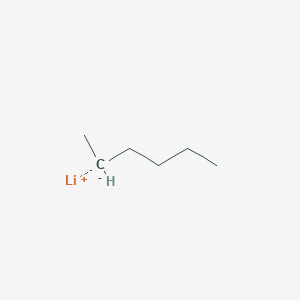

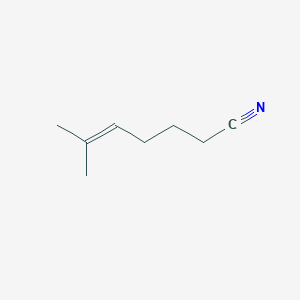
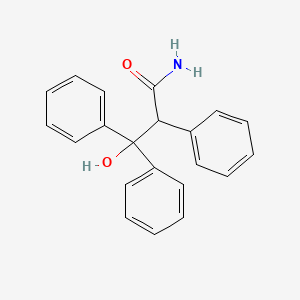
![2-[(3-Methoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]benzoic acid](/img/structure/B14715286.png)
![3-Phenyl-1-azabicyclo[1.1.0]butane](/img/structure/B14715295.png)
